

# Independent validation of published Tas-117 research findings

Author: BenchChem Technical Support Team. Date: December 2025



An important clarification regarding the nomenclature of "**Tas-117**" is necessary before presenting a detailed analysis. Initial research reveals that the designation "**Tas-117**" is associated with two distinct investigational drugs:

- Tosedostat (formerly CHR-2797): An orally bioavailable aminopeptidase inhibitor.
- TAS-117: A highly potent and selective oral allosteric pan-AKT inhibitor.

Given that these compounds have different mechanisms of action and therapeutic targets, this guide will address them separately to ensure clarity and accuracy.

# Part 1: Tosedostat (Aminopeptidase Inhibitor)

Tosedostat is an investigational anti-cancer agent that functions by inhibiting aminopeptidases, leading to amino acid deprivation and subsequent cell death in cancer cells.[1][2][3] It has been primarily studied in the context of hematological malignancies, particularly acute myeloid leukemia (AML).[1][3][4]

#### **Mechanism of Action**

Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1] [5] This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][5] The inhibition of these enzymes disrupts the recycling of amino acids from protein degradation, leading to a depletion of the intracellular amino acid pool.[1][2] This selective amino acid deprivation in rapidly



proliferating cancer cells triggers cellular stress, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]



Click to download full resolution via product page

Tosedostat's mechanism of action.



#### **Clinical Trial Data**

Tosedostat has been evaluated in clinical trials, primarily for acute myeloid leukemia (AML), both as a monotherapy and in combination with other agents.

Table 1: Summary of Tosedostat Clinical Trial Findings

| Trial Phase | Patient<br>Population       | Treatment                                   | Key Findings                                                     | Reference |
|-------------|-----------------------------|---------------------------------------------|------------------------------------------------------------------|-----------|
| Phase I/II  | Relapsed/Refract<br>ory AML | Tosedostat<br>monotherapy                   | Showed promising activity in vitro and in early clinical trials. | [3]       |
| Phase I-III | AML and Multiple<br>Myeloma | Tosedostat in combination with chemotherapy | Demonstrated clinical activity.                                  | [4]       |

#### **Experimental Protocols**

A key in vitro assay to determine the efficacy of Tosedostat is the cell proliferation assay.

Protocol: Cell Proliferation Assay (IC50 Determination)

- Cell Culture: Human cancer cell lines are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Tosedostat.
- Incubation: Plates are incubated for a specified period (e.g., 72 hours).
- Proliferation Measurement: A reagent such as tritiated thymidine is added to measure DNA synthesis, which is indicative of cell proliferation.
- Data Analysis: Radioactivity is measured using a scintillation counter. The percentage of proliferation inhibition relative to an untreated control is calculated, and the IC50 value (the



#### concentration of the drug that inhibits 50% of cell proliferation) is determined.[1]

# Preparation Start Culture Cancer Cell Lines Seed Cells in 96-well Plates Treatment & Incubation Add Varying Concentrations of Tosedostat Incubate for 72 hours Measurement & Analysis Add Tritiated Thymidine Measure Radioactivity Calculate % Inhibition and IC50 Value End

#### Workflow for IC50 Determination

Click to download full resolution via product page



Cell proliferation assay workflow.

# Part 2: TAS-117 (Allosteric pan-AKT Inhibitor)

TAS-117 is a potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein kinase (AKT1, 2, and 3).[6] It has been investigated in patients with advanced solid tumors, particularly those with alterations in the PI3K/AKT signaling pathway.[6][7][8]

#### **Mechanism of Action**

The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated. TAS-117 acts as an allosteric inhibitor of AKT, a key node in this pathway. By inhibiting AKT, TAS-117 can block downstream signaling, leading to reduced cancer cell proliferation and survival.[10][11]

PI3K **TAS-117** nhibition **AKT mTOR Downstream Effectors** (Cell Growth, Survival)

TAS-117 Signaling Pathway Inhibition

Click to download full resolution via product page



TAS-117's inhibition of the PI3K/AKT pathway.

#### **Clinical Trial Data**

**TAS-117** has been evaluated in Phase I and II clinical trials for various solid tumors harboring specific genetic mutations.

Table 2: Summary of TAS-117 Clinical Trial Findings



| Trial Phase             | Patient<br>Population                                           | Treatment                                                               | Key Findings                                                                                                                    | Reference  |
|-------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|------------|
| Phase II (K-<br>BASKET) | Advanced solid<br>tumors with<br>PI3K/Akt<br>mutations          | 16 mg daily or 24<br>mg (4 days on/3<br>days off)                       | Limited antitumor activity. ORR: 8%, DCR: 23%. Median PFS: 1.4 months, Median OS: 4.8 months. Manageable safety profile.        | [7][8][12] |
| Phase I                 | Advanced solid<br>tumors                                        | Dose escalation<br>(8 to 32 mg/day)                                     | Recommended Phase 2 dose: 24 mg intermittent dosing. Showed antitumor activity. Four patients had a confirmed partial response. | [10][11]   |
| Phase II                | Advanced solid tumors with germline PTEN-inactivating mutations | 16 mg daily (GI<br>tumors) or 24 mg<br>intermittent (non-<br>GI tumors) | Some antitumor activity and manageable toxicity. Objective response in a patient with ovarian cancer (PIK3CA E545K mutation).   | [6][9]     |

## **Experimental Protocols**

Pharmacodynamic analysis in clinical trials often involves measuring the phosphorylation of direct AKT substrates.

Protocol: Pharmacodynamic Analysis of AKT Inhibition



- Sample Collection: Tumor biopsies or surrogate tissue samples are collected from patients before and after treatment with **TAS-117**.
- Protein Extraction: Proteins are extracted from the collected tissue samples.
- Western Blotting: Protein extracts are separated by gel electrophoresis and transferred to a membrane.
- Antibody Probing: The membrane is probed with antibodies specific for phosphorylated PRAS40 (a direct substrate of AKT) and total PRAS40.
- Detection and Analysis: The levels of phosphorylated and total PRAS40 are detected and quantified to assess the extent of AKT inhibition by **TAS-117**.[10][11]



# Sample Processing Start Collect Tumor Biopsies (Pre- and Post-Treatment) Protein Extraction Western Blotting Separate Proteins by Gel Electrophoresis Transfer Proteins to Membrane Detection & Analysis Probe with Antibodies (pPRAS40, total PRAS40) **Detect and Quantify** Protein Levels Assess AKT Inhibition End

#### Workflow for Assessing AKT Inhibition

Click to download full resolution via product page

Pharmacodynamic analysis workflow.



### **Comparison with Alternatives**

**TAS-117**'s therapeutic landscape includes other targeted therapies for cancers with PI3K/AKT pathway mutations. For instance, in Acute Myeloid Leukemia (AML), several targeted drugs are available, such as FLT3 inhibitors (e.g., Gilteritinib) and IDH inhibitors (e.g., Ivosidenib, Enasidenib).[13][14] While **TAS-117** is an AKT inhibitor, these other agents target different nodes in cancer signaling pathways.

Table 3: Comparison of Targeted Therapies in AML

| Drug Class      | Target | Example Drugs               | Use in AML                                                                  |
|-----------------|--------|-----------------------------|-----------------------------------------------------------------------------|
| AKT Inhibitor   | AKT    | TAS-117                     | Investigational                                                             |
| FLT3 Inhibitor  | FLT3   | Gilteritinib                | For patients with FLT3-mutated AML.                                         |
| IDH1 Inhibitor  | IDH1   | Ivosidenib,<br>Olutasidenib | For patients with IDH1-mutated AML. [13]                                    |
| IDH2 Inhibitor  | IDH2   | Enasidenib                  | For patients with IDH2-mutated AML. [13][14]                                |
| BCL-2 Inhibitor | BCL-2  | Venetoclax                  | Used in combination with hypomethylating agents or low-dose cytarabine.[14] |

The choice of targeted therapy is highly dependent on the specific genetic mutations present in a patient's tumor. The development of **TAS-117** and other targeted agents underscores the shift towards personalized medicine in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. d-nb.info [d-nb.info]
- 9. A phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 14. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts and New Approaches PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent validation of published Tas-117 research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#independent-validation-of-published-tas-117-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com